3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
Description
The compound 3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a 3,4-dihydropyrimidin-4-one core. This core is substituted at position 3 with a 2-oxoethyl group linked to a piperazine ring bearing a para-hydroxyphenyl moiety. At position 6, a 4-methoxyphenyl group is attached . Structurally, the compound combines a dihydropyrimidinone scaffold—a motif prevalent in medicinal chemistry for its bioactivity—with a piperazine-aryl system, which is commonly associated with central nervous system (CNS) targeting due to its ability to modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation. For instance, similar molecules in the evidence were synthesized via reactions between aldehydes, thioureas, or sulfonyl chlorides and piperazine derivatives under acidic or catalytic conditions .
Properties
IUPAC Name |
3-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-31-20-8-2-17(3-9-20)21-14-22(29)27(16-24-21)15-23(30)26-12-10-25(11-13-26)18-4-6-19(28)7-5-18/h2-9,14,16,28H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZYWWHYBWMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance. The compound’s interaction with its targets and any resulting changes would depend on the specific biological and pharmaceutical activity it exhibits.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. The downstream effects would depend on the specific activity of the compound.
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance. This could potentially impact the bioavailability of the compound, but specific details would depend on the exact properties of the compound.
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s dihydropyrimidinone core differentiates it from related heterocycles, such as pyridazinones, pyrido-pyrimidinones, and chromeno-pyrimidines. Below is a comparative analysis of key analogs:
Functional Group Analysis
- Piperazine vs. Piperidine : Piperazine derivatives (as in the target compound) often exhibit stronger receptor-binding interactions due to their basic nitrogen atoms, whereas piperidine-containing analogs (e.g., ) may show improved metabolic stability .
- Aryl Substituents : The 4-methoxyphenyl group in the target compound provides moderate lipophilicity, while analogs with fluorophenyl () or trifluoromethylphenyl () groups are more lipophilic, favoring blood-brain barrier penetration. Conversely, morpholine or hydroxyl groups enhance aqueous solubility .
Hypothetical Pharmacological Profiles
- CNS Modulation : Piperazine-aryl systems (e.g., ) are frequently associated with serotonin/dopamine receptor modulation, indicating possible antidepressant or antipsychotic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
